6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Description
Properties
IUPAC Name |
5-[[1-(benzenesulfonyl)-5-methoxyindol-3-yl]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-23-20(26)18(21(27)24(2)22(23)28)11-14-13-25(19-10-9-15(31-3)12-17(14)19)32(29,30)16-7-5-4-6-8-16/h4-10,12-13,26H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPZACPXVBKTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Initial Reactions: : The synthesis begins with readily available precursors like indole derivatives and pyrimidinedione. The methoxy and sulfonyl functionalities are introduced via controlled electrophilic aromatic substitution reactions.
Intermediate Formation: : The methylation and sulfonylation reactions form key intermediates, which are then subjected to further functionalization to introduce the hydroxy and methoxy groups.
Final Steps: : The final compound is obtained through a series of purification steps, including recrystallization and column chromatography, ensuring high purity and yield.
Industrial Production Methods
Industrial-scale production involves optimized reaction conditions to ensure maximum yield and efficiency. Automation and continuous flow reactors are often employed to scale up the reactions. Catalysts and solvents are chosen to minimize costs and environmental impact while maintaining high selectivity and efficiency.
Chemical Reactions Analysis
Hydrazine Condensation
The synthesis often begins with hydrazine derivatives (e.g., 6-hydrazino-1-isobutylpyrimidine-2,4(1H,3H)-dione). These react with indole aldehydes (e.g., 5-bromo-1H-indole-3-carbaldehyde) to form Schiff bases, followed by cyclization to generate the pyrimidinedione-indole framework .
Mechanistic Steps :
-
Nucleophilic Attack : Hydrazine attacks the aldehyde carbonyl.
-
Imine Formation : Proton transfer leads to a Schiff base intermediate.
-
Cyclization : Intramolecular attack by the pyrimidine ring forms the fused heterocycle.
Sulfonylation
The phenylsulfonyl group is introduced via nucleophilic aromatic substitution on the indole moiety. This step enhances stability and biological activity by modifying lipophilicity and electron density.
Reaction Conditions :
-
Reagents : Phenylsulfonyl chloride, base (e.g., NaOH).
-
Solvent : DMF or dichloromethane.
-
Temperature : Room temperature to 50°C.
Analytical Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| TLC | Monitoring reaction progress | Rf values for intermediates and final product |
| NMR | Structural confirmation | Splitting patterns for hydroxy, methoxy, and sulfonyl groups |
| HPLC | Purity assessment | Retention time and peak integration |
Research Challenges
-
Selectivity : Balancing reactivity of multiple functional groups (hydroxy, methoxy, sulfonyl) during synthesis.
-
Scalability : Optimizing multi-step workflows for industrial production.
-
Biological Validation : Confirming in vivo efficacy and toxicity profiles.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The indole and pyrimidinedione moieties are known to interact with cellular pathways involved in cancer proliferation and survival. Studies have shown that derivatives of pyrimidinediones can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The presence of the indole structure is often associated with antimicrobial activity. Compounds containing indole derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The sulfonyl group may enhance this activity by improving solubility and bioavailability .
Anti-inflammatory Effects
The compound's potential to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research on related compounds suggests that they can inhibit pro-inflammatory cytokines and enzymes, thus providing relief in conditions like arthritis .
Neuroprotective Effects
Indole derivatives are also explored for neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to cross the blood-brain barrier and their antioxidant properties are key factors in their neuroprotective potential .
Case Studies
Several studies have highlighted the biological activities of related compounds, providing insights into the potential applications of 6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione.
Study 1: Anticancer Activity
A study published in the Bulletin of the Chemical Society of Ethiopia demonstrated that pyrimidine derivatives could effectively inhibit cancer cell lines through apoptosis induction mechanisms .
Study 2: Antimicrobial Efficacy
Research published in Molecules explored the antimicrobial properties of similar indole-sulfonamide compounds, showing significant inhibition against Gram-positive and Gram-negative bacteria .
Study 3: Anti-inflammatory Mechanisms
Another investigation focused on anti-inflammatory agents derived from pyrimidine structures, revealing their ability to reduce inflammation markers in animal models .
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific enzymes and receptors, modulating their activity. Its indole moiety facilitates binding to tryptophan and serotonin receptors, while the pyrimidinedione core interacts with nucleotide-binding sites.
Comparison with Similar Compounds
Conclusion
6-Hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a compound of significant interest due to its complex structure and versatile applications in various scientific fields. Its synthesis, reactivity, and unique properties make it a valuable tool in advancing research in chemistry, biology, and medicine.
Biological Activity
6-Hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyrimidinedione core with hydroxyl and methoxy groups, along with an indole moiety linked through a phenylsulfonyl group. The molecular formula is , and its molecular weight is approximately 392.44 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : It has been suggested that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it may affect the PI3K/Akt and MAPK pathways, leading to increased cell death in various cancer cell lines such as MCF-7 and HCT116 .
- Case Studies : In vitro studies have shown that similar indole derivatives possess cytotoxic effects against glioblastoma multiforme cells. The derivatives were tested for their ability to decrease cell viability significantly .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that indole derivatives can exhibit antibacterial activity against a range of pathogens:
- Antibacterial Effects : Studies have demonstrated that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Neurotransmitter Modulation : There is evidence suggesting that compounds with similar structures can modulate neurotransmitter levels, potentially offering protective effects against neurodegenerative diseases . For example, they may enhance the release of neurotrophic factors that support neuronal survival.
Table 1: Summary of Biological Activities
Q & A
Q. How to validate analytical methods for quantifying the compound in complex matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
